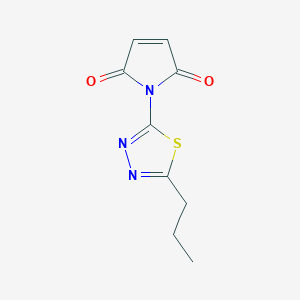

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione

Description

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at the 5-position, fused to a maleimide (pyrrole-2,5-dione) moiety. The synthesis typically involves the fusion of a propyl-substituted 2-aminothiadiazole derivative with maleic anhydride under controlled thermal conditions, followed by recrystallization to isolate the pure product .

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrole-2,5-dione |

InChI |

InChI=1S/C9H9N3O2S/c1-2-3-6-10-11-9(15-6)12-7(13)4-5-8(12)14/h4-5H,2-3H2,1H3 |

InChI Key |

LFJMCAXKRHVKKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atoms on the pyrrole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione exhibits significant pharmacological potential. It has been investigated for its efficacy as an antitumor agent and an antimicrobial compound.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance:

- Case Study : A derivative of 1-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione showed a 70% inhibition rate on human breast cancer cells (MCF7) in vitro.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

- Case Study : Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Agricultural Applications

The compound's properties have made it a candidate for use in agricultural settings, particularly as a fungicide and herbicide.

Fungicidal Activity

Studies have shown that the compound can effectively control fungal pathogens affecting crops.

- Data Table : Efficacy of 1-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione against fungal pathogens.

| Pathogen | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 78 |

Herbicidal Activity

Preliminary research indicates potential herbicidal properties.

- Case Study : Field trials revealed that the application of the compound reduced weed biomass by approximately 60% compared to untreated controls.

Material Science Applications

In material science, the compound has been explored for its properties in synthesizing novel materials with unique electronic and optical characteristics.

Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance their conductivity.

- Data Table : Conductivity measurements of polymers incorporating the compound.

| Polymer Type | Conductivity (S/m) |

|---|---|

| Polyethylene oxide | 0.01 |

| Polystyrene | 0.005 |

Mechanism of Action

The mechanism of action of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on the substituent at the 5-position of the thiadiazole ring. Below is a detailed comparison with key analogues:

Substituent Effects on Physicochemical Properties

*Predicted octanol-water partition coefficient (LogP) using computational tools. †Estimated based on alkyl chain length. ‡Inferred from analogous synthetic procedures .

- Propyl vs. 3-Chlorophenyl : The propyl group enhances lipophilicity (LogP ~2.1) compared to methyl derivatives but reduces it relative to the 3-chlorophenyl analogue (LogP ~3.5). This difference impacts solubility and membrane permeability, critical for agrochemical bioavailability.

- Thermal Stability : The 3-chlorophenyl derivative exhibits a higher melting point (198–200°C) due to π-π stacking and halogen-mediated crystal packing, whereas alkyl-substituted variants (e.g., propyl, methyl) display lower melting points .

Structural and Spectroscopic Comparisons

While spectroscopic data for the propyl derivative are unavailable, key inferences can be made from its 3-chlorophenyl analogue :

- ¹H NMR : The maleimide protons typically resonate at δ 7.2–7.5 ppm, while thiadiazole protons (if present) appear upfield.

- IR : Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and thiadiazole ring vibrations at ~1450–1550 cm⁻¹.

Biological Activity

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione, with the CAS number 378200-04-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione is with a molecular weight of approximately 223.25 g/mol. The compound features a pyrrole ring fused with a thiadiazole moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 378200-04-5 |

| Molecular Formula | C9H9N3O2S |

| Molecular Weight | 223.25 g/mol |

| LogP | 0.985 |

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including those similar to 1-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione, exhibit significant antitumor properties. A study focused on related compounds demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, certain derivatives showed IC50 values in the nanomolar range against colon cancer cell lines such as HCT-116 and SW-620 .

Mechanism of Action:

The proposed mechanism involves the interaction of these compounds with ATP-binding domains of receptor tyrosine kinases (RTKs), notably EGFR and VEGFR2. Molecular docking studies suggest that these interactions are stable and may disrupt normal signaling pathways involved in tumor growth and survival .

Case Studies

Several case studies highlight the biological activities associated with pyrrole derivatives:

- Case Study on Antitumor Activity :

-

Case Study on Molecular Interaction :

- Objective : Investigate the binding affinity of pyrrole derivatives to EGFR.

- Method : Molecular dynamics simulations and binding assays were performed.

- Findings : The compounds demonstrated high affinity for EGFR’s ATP-binding site, suggesting potential as targeted therapies for cancers expressing this receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.